N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenylprop-2-ynamide
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Overview
Description
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenylprop-2-ynamide: is a complex organic compound characterized by its unique structure, which includes a thiophene ring substituted with cyano and methyl groups, and a phenylprop-2-ynamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenylprop-2-ynamide typically involves multi-step organic reactions. One common method involves the initial formation of the thiophene ring, followed by the introduction of cyano and methyl groups through electrophilic substitution reactions. The final step involves coupling the thiophene derivative with a phenylprop-2-ynamide moiety under specific conditions, such as the use of a palladium catalyst and a suitable base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenylprop-2-ynamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Chemistry: In chemistry, N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenylprop-2-ynamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be used in the synthesis of bioactive molecules that may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: In medicine, derivatives of this compound are investigated for their therapeutic potential. Research focuses on their ability to interact with specific biological targets, such as enzymes or receptors, to modulate physiological processes.
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or photovoltaic cells, due to its electronic properties.
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenylprop-2-ynamide involves its interaction with molecular targets, such as enzymes or receptors. The cyano and phenylprop-2-ynamide groups can form hydrogen bonds or π-π interactions with the target, leading to modulation of its activity. The thiophene ring’s electronic properties also play a role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,2,3,3,4,4,5,5,5-nonafluoropentanamide
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,4-dinitrobenzamide
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenylsulfanylpropanamide
Comparison: Compared to similar compounds, N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenylprop-2-ynamide is unique due to its phenylprop-2-ynamide moiety, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenylprop-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2OS/c1-11-12(2)20-16(14(11)10-17)18-15(19)9-8-13-6-4-3-5-7-13/h3-7H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLJOAWLZXPNQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C#CC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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